molecular formula C₄H₄N₄O₃ B1142156 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine CAS No. 55482-22-9

2-Amino-4,6-dihydroxy-5-nitrosopyrimidine

Cat. No.: B1142156
CAS No.: 55482-22-9
M. Wt: 156.1
InChI Key:
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Description

2-Amino-4,6-dihydroxy-5-nitrosopyrimidine is a heterocyclic organic compound with the molecular formula C4H4N4O3. It is a derivative of pyrimidine, a six-membered ring structure containing nitrogen atoms at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine typically involves the condensation of monosubstituted malonic acid diesters with guanidine in the presence of sodium ethoxide. The reaction is optimized using the Vilsmeier–Haack–Arnold reagent, followed by immediate deprotection of the (dimethylamino)methylene protecting groups .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with adjustments for scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,6-dihydroxy-5-nitrosopyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

2-Amino-4,6-dihydroxy-5-nitrosopyrimidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4,6-dihydroxy-5-nitrosopyrimidine is unique due to its combination of amino, hydroxyl, and nitroso groups, which confer specific reactivity and potential biological activities not found in other pyrimidine derivatives.

Properties

IUPAC Name

2-amino-4-hydroxy-5-nitroso-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N4O3/c5-4-6-2(9)1(8-11)3(10)7-4/h(H4,5,6,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXTPQVKFPBRMRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(NC1=O)N)O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30966347
Record name 5-(Hydroxyimino)-2-imino-2,5-dihydropyrimidine-4,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30966347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52011-72-0, 55482-22-9
Record name 2-Iminodihydro-4,5,6(1H)-pyrimidinetrione 5-oxime
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052011720
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC97327
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97327
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Record name 5-(Hydroxyimino)-2-imino-2,5-dihydropyrimidine-4,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30966347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-AMINO-4,6-DIHYDROXY-5-NITROSOPYRIMIDINE
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